3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline

Catalog No.
S12209881
CAS No.
M.F
C15H11N3O2S
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline

Product Name

3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline

IUPAC Name

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]aniline

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C15H11N3O2S/c16-12-3-1-2-11(8-12)15-17-14(9-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H,16H2

InChI Key

RPYLEMYPXWFZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline is a synthetic organic compound characterized by its unique structural features, which include a thiazole ring and a nitrophenyl group. The compound's chemical formula is C11H9N3O2SC_{11}H_{9}N_{3}O_{2}S, and it is classified under the category of thiazole derivatives, which are known for their diverse biological activities. The presence of the nitro group on the phenyl ring enhances its reactivity and potential applications in medicinal chemistry.

Typical of aromatic amines and thiazoles. Notably, it can undergo:

  • Nitration: Introduction of additional nitro groups under strong nitrating conditions.
  • Acylation: Reaction with acyl chlorides to form amides.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron or zinc in acidic conditions.
  • Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.

These reactions highlight its potential as a precursor for synthesizing more complex molecules.

3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline exhibits significant biological activity, particularly in the realm of anticancer research. Compounds containing thiazole and nitrophenyl moieties have been studied for their ability to inhibit various kinases involved in cancer progression. The thiazole ring is often associated with antimicrobial and anticancer properties, while the nitrophenyl group may enhance these effects through electron-withdrawing properties that influence the compound's interaction with biological targets.

The synthesis of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline typically involves multi-step processes, including:

  • Synthesis of Thiazole Derivative:
    • Starting from 2-bromoacetophenone and thiourea, a thiazole derivative can be synthesized through cyclization reactions.
  • Nitration:
    • The introduction of the nitro group can be achieved via electrophilic aromatic substitution using concentrated nitric acid and sulfuric acid.
  • Final Coupling:
    • The final product can be obtained by coupling the thiazole derivative with an aniline under suitable conditions, often utilizing coupling agents to facilitate the reaction.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline has several potential applications:

  • Pharmaceuticals: As a lead compound in drug discovery, particularly for developing anticancer agents.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests or pathogens.
  • Dyes and Pigments: Its vibrant color properties may find applications in dye chemistry.

Interaction studies involving 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline often focus on its binding affinity to specific biological targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at a molecular level with proteins involved in disease pathways. Such studies are crucial for understanding its mechanism of action and optimizing its structure for improved efficacy.

Several compounds share structural similarities with 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline, including:

  • 4-Amino-5-nitrothiazole
    • Similarity: Contains a thiazole ring and an amino group.
    • Unique Feature: Lacks the phenyl group, altering its biological activity profile.
  • Thiazole-based Kinase Inhibitors
    • Similarity: Often used in cancer therapy.
    • Unique Feature: Varying substituents on the thiazole ring that modify their selectivity and potency.
  • Nitrophenyl Thiazoles
    • Similarity: Contains both nitrophenyl and thiazole moieties.
    • Unique Feature: Different substitution patterns on the phenyl or thiazole rings affecting solubility and biological activity.

Comparison Table

Compound NameStructural FeaturesUnique Properties
3-(4-(4-Nitrophenyl)thiazol-2-yl)anilineThiazole ring, nitrophenyl groupAnticancer potential
4-Amino-5-nitrothiazoleThiazole ring, amino groupLacks phenyl substituent
Thiazole-based Kinase InhibitorsVarying substituents on thiazoleSelective for specific kinases
Nitrophenyl ThiazolesNitro group on phenyl and thiazoleDiverse biological activities

This comparison highlights the unique aspects of 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline while situating it within a broader context of similar compounds that share structural characteristics but differ in their functional groups and biological activities.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

297.05719778 g/mol

Monoisotopic Mass

297.05719778 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types